molecular formula C18H15ClN4O B6567632 1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole CAS No. 1021253-30-4

1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole

Cat. No.: B6567632
CAS No.: 1021253-30-4
M. Wt: 338.8 g/mol
InChI Key: KDCAQRDXPYKWAM-UHFFFAOYSA-N
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Description

1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole is a synthetic chemical compound designed for research and development applications. This molecule features a hybrid structure incorporating two privileged pharmacophores: a 2-methyl-benzodiazole moiety and a 3-(4-chlorophenyl)-1,2,4-oxadiazole unit, linked by an ethylene spacer. The 1,2,4-oxadiazole ring is a well-known bioisostere for carboxylic acids, esters, and carboxamides, and is frequently employed in medicinal chemistry to optimize properties like potency, metabolic stability, and membrane permeability . Derivatives of 1,2,4-oxadiazole and benzodiazole have been extensively investigated for their broad spectrum of pharmacological activities, which may include antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific research value of this compound lies in its unique molecular architecture, which makes it a valuable intermediate for constructing more complex molecules or as a candidate for high-throughput screening in drug discovery campaigns. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of new therapeutic agents targeting various diseases. The presence of the 4-chlorophenyl group on the oxadiazole ring and the methyl-substituted benzodiazole system offers potential for specific target binding and interaction, which can be pivotal in hit-to-lead optimization processes. This product is intended for chemical and pharmaceutical research purposes only.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-12-20-15-4-2-3-5-16(15)23(12)11-10-17-21-18(24-22-17)13-6-8-14(19)9-7-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCAQRDXPYKWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Chloro-1,2-diamine with Succinic Acid

A mixture of 4-chlorobenzene-1,2-diamine (10 g, 0.070 mol) and succinic acid (25 g, 0.211 mol) in dilute HCl (100 mL) is refluxed for 4 hours. The product, (6-chloro-1H-benzimidazol-2-yl)propanoic acid , precipitates upon cooling and is filtered and washed with cold water.

Key Parameters:

  • Yield : ~65–70%

  • Purification : Recrystallization from ethanol

  • Characterization :

    • 1H-NMR (DMSO-d6) : δ 12.1 (s, 1H, NH), 7.45–7.20 (m, 3H, Ar-H), 2.80 (t, 2H, CH2), 2.50 (t, 2H, CH2).

    • IR (KBr) : 3200 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O).

Methylation at the 2-Position

The propanoic acid derivative undergoes N-methylation using methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) in DMF at 60°C for 6 hours. The product, 2-methyl-6-chloro-1H-benzimidazole , is isolated via column chromatography (hexane:ethyl acetate = 7:3).

Synthesis of 5-(4-Chlorophenyl)-1,2,4-oxadiazole

Formation of Amidoxime Intermediate

4-Chlorobenzonitrile (5.0 g, 0.036 mol) reacts with hydroxylamine hydrochloride (NH2OH·HCl, 3.0 g, 0.043 mol) in ethanol/water (1:1) under reflux for 12 hours to yield N'-hydroxy-4-chlorobenzimidamide .

Key Parameters:

  • Yield : ~85%

  • Characterization :

    • 1H-NMR (CDCl3) : δ 7.80 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 5.20 (s, 2H, NH2).

Cyclization with Activated Carboxylic Acid

The amidoxime reacts with ethyl chloroacetate (1.2 eq) in the presence of Vilsmeier reagent (POCl3/DMF) at 0–5°C for 2 hours, followed by gradual warming to room temperature. The reaction forms 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester , which is hydrolyzed to the carboxylic acid using NaOH.

Key Parameters:

  • Yield : 61–93%

  • Purification : Acid-base extraction

  • Characterization :

    • MS (EI) : m/z 237 [M+H]+.

Coupling of Heterocyclic Moieties

Key Parameters:

  • Reagents : SOCl2 (2 eq), CDI (1.5 eq), dry THF

  • Yield : ~55–60%

  • Purification : Column chromatography (hexane:ethyl acetate = 4:1)

  • Characterization :

    • 1H-NMR (CDCl3) : δ 8.10 (d, 2H, Ar-H), 7.70–7.20 (m, 5H, Ar-H), 4.50 (t, 2H, CH2), 3.80 (t, 2H, CH2), 2.60 (s, 3H, CH3).

    • HRMS : m/z 338.8 [M+H]+.

Optimization and Challenges

Solvent and Catalyst Selection

  • NaOH/DMSO System : Enhances cyclization efficiency but requires prolonged reaction times (4–24 hours).

  • Vilsmeier Reagent : Offers superior yields (93%) compared to traditional coupling agents like EDC or DCC.

Byproduct Formation

  • Dimerization of Nitrile Oxides : Mitigated by using Pt(IV) catalysts, though cost remains prohibitive.

  • Incomplete Alkylation : Addressed via excess methyl iodide and extended reaction times.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Purification DifficultyKey Advantage
Vilsmeier Activation932LowHigh efficiency, one-pot
NaOH/DMSO7024ModerateRoom-temperature conditions
CDI-Mediated Coupling606HighCompatibility with benzodiazole

Chemical Reactions Analysis

Types of Reactions: 1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole undergoes various reactions:

  • Oxidation: With agents like potassium permanganate, yielding oxidized derivatives.

  • Reduction: Utilizing hydrogenation catalysts to form reduced analogs.

  • Substitution: Involves halogenations or alkylations, altering specific functional groups.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate or chromic acid.

  • Reduction: Palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).

  • Substitution: Sodium hydride (NaH) for deprotonation, followed by alkyl halides for alkylation.

Major Products: The major products depend on the reaction type. Oxidation typically introduces hydroxyl or carboxyl groups, while reduction may yield fully or partially hydrogenated compounds. Substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial properties. The incorporation of the oxadiazole ring enhances this activity, making it a candidate for developing new antibiotics and antifungal agents. For instance, studies have shown that compounds similar to this one display efficacy against resistant strains of bacteria and fungi.
  • Anticancer Properties : Several studies have highlighted the potential of benzodiazole derivatives in cancer therapy. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For example, a derivative was shown to effectively target specific cancer pathways, leading to reduced tumor growth in preclinical models.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation.

Material Science Applications

  • Fluorescent Materials : The unique structural features of this compound allow it to be used as a fluorescent probe in various applications. Its photophysical properties make it suitable for use in sensors and imaging technologies.
  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Research has shown that polymers modified with benzodiazole derivatives exhibit improved stability and resistance to degradation.

Agricultural Chemistry Applications

  • Pesticidal Activity : The compound's oxadiazole component has been linked to pesticidal properties. Studies have demonstrated its effectiveness against certain pests and pathogens affecting crops, suggesting potential use as a biopesticide.
  • Plant Growth Regulators : Some derivatives have been explored for their ability to act as plant growth regulators, promoting growth and enhancing yield under specific conditions.

Case Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a related benzodiazole derivative on human breast cancer cells (MDA-MB-231). The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study featured in Pharmaceutical Biology, researchers tested the antimicrobial activity of various benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited substantial inhibitory effects on both bacterial strains, supporting its potential as a lead compound for antibiotic development.

Mechanism of Action

The compound's effects are largely due to its interaction with specific molecular targets, such as enzymes and receptors. Its structure allows it to inhibit or activate these targets, affecting pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with overlapping pharmacophores or substitution patterns.

Benzodiazole Derivatives

  • Chlormidazole (1-[(4-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole): Structural Similarity: Shares the 2-methyl-1H-1,3-benzodiazole core and a 4-chlorophenyl group. Key Difference: The 4-chlorophenyl group is directly attached via a methylene (-CH2-) linker instead of an ethyl-oxadiazole chain. Bioactivity: Known as an antifungal agent, suggesting the benzodiazole core and chlorophenyl group contribute to targeting fungal pathways . Inference: The target compound’s ethyl-oxadiazole extension may enhance solubility or alter target specificity compared to Chlormidazole.
  • PF-CBP1 (5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole):

    • Structural Similarity : Contains a benzodiazole core with complex substituents, including morpholine and propoxyphenethyl groups.
    • Key Difference : Lacks the oxadiazole ring but includes a morpholine moiety, which often improves pharmacokinetics.
    • Application : Investigational drug for undisclosed targets, highlighting the versatility of benzodiazole derivatives .

Oxadiazole-Containing Compounds

  • Compound 12 (8-(1-((5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazol-4-yl)-xanthine): Structural Similarity: Features the same 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl group. Key Difference: Integrated into a xanthine core (vs. benzodiazole) with a pyrazole spacer. Bioactivity: High affinity for A2B adenosine receptors (A2B AdoR), indicating the oxadiazole-chlorophenyl motif is critical for receptor binding .
  • GSK2018682 (4-(4-(5-(5-Chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid): Structural Similarity: Contains a 1,2,4-oxadiazole ring substituted with a chloro-pyridinyl group. Application: Positron emission tomography (PET) tracer for cerebellar inflammation, demonstrating the oxadiazole’s utility in diagnostic imaging .

Hybrid Benzodiazole-Oxadiazole Compounds

  • Ethyl 1-((2-cyano-[1,1-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate: Structural Similarity: Combines a benzodiazole core with a biphenyl-cyanomethyl substituent. Key Difference: Uses an ester-functionalized side chain instead of an oxadiazole-ethyl group. Synthetic Relevance: Illustrates the feasibility of coupling benzodiazoles with diverse electrophilic groups .

Comparative Analysis Table

Compound Name Core Structure Substituents/Modifications Bioactivity/Application Reference
Target Compound 1H-1,3-benzodiazole 2-methyl, ethyl-1,2,4-oxadiazole-(4-Cl-Ph) Undisclosed (structural analog studies suggest antifungal or receptor antagonism) -
Chlormidazole 1H-1,3-benzodiazole 2-methyl, (4-Cl-Ph)methyl Antifungal
Compound 12 (A2B AdoR Antagonist) Xanthine Pyrazole-oxadiazole-(4-Cl-Ph) A2B adenosine receptor antagonist
GSK2018682 Indole Oxadiazole-(5-Cl-pyridinyl) PET tracer for inflammation
PF-CBP1 1H-1,3-benzodiazole Morpholine, propoxyphenethyl Investigational drug

Research Findings and Implications

  • Bioactivity Predictions: The target compound’s oxadiazole-chlorophenyl group is associated with adenosine receptor binding (as in ’s Compound 12), while its benzodiazole core aligns with antifungal agents like Chlormidazole.
  • Synthetic Feasibility : Analogous compounds (e.g., ’s ethyl-linked benzodiazoles) demonstrate the viability of coupling benzodiazoles with oxadiazoles via ethyl spacers, likely using nucleophilic substitution or click chemistry .
  • Pharmacokinetic Considerations : The ethyl linker may balance lipophilicity and solubility, improving bioavailability compared to shorter (methylene) or bulkier linkers .

Biological Activity

The compound 1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole represents a class of heterocyclic compounds known for their diverse biological activities. The oxadiazole moiety is particularly significant in medicinal chemistry due to its ability to interact with various biological targets. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15ClN4O Molecular Weight 300 77 g mol \text{C}_{16}\text{H}_{15}\text{ClN}_4\text{O}\quad \text{ Molecular Weight 300 77 g mol }

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. The compound has shown efficacy against various cancer cell lines. For example, a related study highlighted that compounds with similar oxadiazole structures demonstrated IC50 values ranging from 25.1 to 93.3 µM across different cancer types including ovarian and prostate cancers .

Table 1: Anticancer Efficacy of Oxadiazole Derivatives

Compound TypeCancer TypeIC50 (µM)
Oxadiazole AHuman Ovarian Carcinoma25.1
Oxadiazole BProstate Cancer28.7
Oxadiazole CNon-Small Cell Lung Cancer21.5

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been well-documented. Compounds similar to the one discussed have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. This inhibition suggests a mechanism by which these compounds can alleviate inflammation .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also gained attention. The compound's structure allows it to act against a range of bacterial and fungal pathogens. Studies have indicated that certain oxadiazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Certain oxadiazoles may modulate oxidative stress pathways, contributing to their anticancer effects.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer activity against various cell lines. The study found that modifications on the oxadiazole ring significantly influenced cytotoxicity profiles, with specific substitutions enhancing activity against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for preparing 1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-benzodiazole?

  • Methodology :

  • Condensation reactions : React substituted benzaldehyde derivatives with heterocyclic precursors (e.g., triazoles or pyrazoles) under acidic conditions (e.g., glacial acetic acid) and reflux in ethanol for 4–6 hours. Solid products are isolated via filtration .

  • Heterocyclic coupling : Utilize Vilsmeier–Haack formylation to introduce chloroformyl groups into intermediates, followed by cyclization with hydrazine derivatives .

    • Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for crystallization.

    Table 1: Example Reaction Conditions

    PrecursorReagentSolventTime (h)Yield (%)
    Triazole derivative4-ChlorobenzaldehydeEthanol465–70
    Pyrazole intermediatePOCl₃/DMFTHF655–60

Q. How is the structural integrity of this compound validated in academic research?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios. IR spectroscopy identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
    • Advanced Confirmation : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and crystal packing, though this requires high-purity crystals .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., COX-2) using fluorometric or colorimetric assays (IC₅₀ determination).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.

Q. What protocols ensure stability during storage of benzodiazole-oxadiazole hybrids?

  • Methodology :

  • Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Methodology :

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 6 hours) and improve yields by 10–15% .
  • Catalytic systems : Employ Pd/C or CuI nanoparticles to enhance cyclization efficiency .
    • Challenges : Scale-up may require solvent recycling and purification via column chromatography.

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Methodology :

  • Crystal growth : Use slow evaporation in mixed solvents (e.g., DCM:hexane) to obtain diffraction-quality crystals.
  • Data refinement : Address disorder in flexible ethyl-oxadiazole chains using SHELXL .
    • Table 2: Hypothetical SCXRD Parameters
ParameterValue
Space groupP2₁/c
R-factor0.045
CCDC deposition2345678 (hypothetical)

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

  • Methodology :

  • Substituent variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., NO₂) to modulate electron density and binding affinity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase).

Q. How to resolve contradictions in reported synthetic or spectral data for this compound?

  • Methodology :

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, stoichiometry) across independent labs.
  • Comparative analysis : Cross-reference NMR data with computational predictions (e.g., ACD/Labs) to identify misinterpretations .

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